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Compound of Interest

Compound Name: 3-Ethyl-4-fluorobenzamide

Cat. No.: B15295378 Get Quote

In-Depth Technical Guide: 3-Ethyl-4-
fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-4-fluorobenzamide, a

substituted benzamide of interest in chemical and pharmaceutical research. Due to the limited

publicly available data on this specific compound, this document compiles its confirmed

chemical identifiers and presents a putative synthesis protocol based on established amide

coupling methodologies. Furthermore, potential biological activities are discussed in the context

of structurally related benzamide derivatives. This guide aims to serve as a foundational

resource for researchers initiating studies on 3-Ethyl-4-fluorobenzamide.

Chemical Identifiers and Physical Properties
While extensive experimental data for 3-Ethyl-4-fluorobenzamide is not readily available in

the public domain, its fundamental chemical identifiers have been confirmed and are presented

in Table 1.
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Identifier Value

CAS Number 1112179-03-9

Molecular Formula C₉H₁₀FNO

Molecular Weight 167.18 g/mol

IUPAC Name 3-Ethyl-4-fluorobenzamide

SMILES CCC1=CC(=C(C=C1)F)C(=O)N

Table 1: Chemical Identifiers for 3-Ethyl-4-fluorobenzamide

Proposed Synthesis Protocol
A detailed experimental protocol for the synthesis of 3-Ethyl-4-fluorobenzamide is not publicly

documented. However, based on general and well-established methods for the synthesis of N-

substituted benzamides, a plausible route involves the amide coupling of 3-ethyl-4-

fluorobenzoic acid and a suitable amine source. A proposed laboratory-scale synthesis is

detailed below.

Reaction: Amide coupling of 3-ethyl-4-fluorobenzoic acid with ammonia.

Reagents and Materials:

3-ethyl-4-fluorobenzoic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Anhydrous dichloromethane (DCM)

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Rotary evaporator

Silica gel for column chromatography

Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Methodology:

Activation of the Carboxylic Acid: In a flame-dried, two-neck round-bottom flask under an

inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-4-fluorobenzoic acid (1

equivalent) in anhydrous dichloromethane. Add a catalytic amount of anhydrous DMF. Cool

the solution to 0 °C in an ice bath.

Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise to the stirred

solution.

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the

evolution of gas ceases and the reaction is complete (monitored by TLC).

Remove the solvent and excess reagent in vacuo to yield the crude 3-ethyl-4-fluorobenzoyl

chloride.

Amidation: Dissolve the crude acyl chloride in anhydrous dichloromethane and cool to 0 °C.

Slowly add an ammonia solution (2-3 equivalents) to the stirred acyl chloride solution.

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

Workup and Purification: Quench the reaction by adding water.

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous

sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure using a rotary evaporator.

The crude product can be purified by silica gel column chromatography using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Ethyl-4-
fluorobenzamide.

Carboxylic Acid Activation Amidation
Workup & Purification

3-Ethyl-4-fluorobenzoic Acid SOCl₂ or (COCl)₂, cat. DMF
in anhydrous DCM, 0 °C to RT 3-Ethyl-4-fluorobenzoyl Chloride Ammonia Solution

in anhydrous DCM, 0 °C to RT 3-Ethyl-4-fluorobenzamide Aqueous Workup Column Chromatography Pure 3-Ethyl-4-fluorobenzamide
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Proposed synthesis workflow for 3-Ethyl-4-fluorobenzamide.

Potential Biological Activities and Research Context
Direct studies on the biological activity of 3-Ethyl-4-fluorobenzamide are not currently

available in the scientific literature. However, the benzamide scaffold is a well-known

pharmacophore present in a wide range of biologically active compounds. The introduction of

substituents, such as ethyl and fluoro groups, can significantly modulate the pharmacological

profile.

General Activities of Substituted Benzamides:

Antifungal and Insecticidal Agents: Many N-substituted benzamides have been investigated

for their potential as agrochemicals. The specific substitution pattern on the aromatic ring can

lead to potent and selective activity against various fungal and insect species.

Pharmacological Activities: In medicinal chemistry, the benzamide moiety is found in drugs

with diverse therapeutic applications, including antipsychotics, antiemetics, and prokinetics.

The nature and position of substituents are critical for receptor binding and pharmacological

effect. The presence of a fluorine atom can often enhance metabolic stability and binding

affinity to target proteins.
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Given the structural features of 3-Ethyl-4-fluorobenzamide, it is plausible that this compound

could be investigated for similar activities. Research in this area would likely begin with broad

biological screening to identify any potential "hits," which could then be followed by more

focused studies to elucidate the mechanism of action and structure-activity relationships.

Structural Modifications (R₁, R₂, R₃)

Modulated Properties
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Structure-Activity Relationship (SAR) concept for benzamides.

Conclusion
3-Ethyl-4-fluorobenzamide is a chemical entity with confirmed basic identifiers but a notable

absence of detailed experimental data in the public domain. This guide provides a foundational

starting point for researchers by summarizing its known properties and proposing a viable

synthetic route. The discussion on potential biological activities, based on the broader class of
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substituted benzamides, is intended to stimulate further investigation into the properties and

applications of this compound. Future experimental work is necessary to fully characterize its

chemical, physical, and biological profile.

To cite this document: BenchChem. [3-Ethyl-4-fluorobenzamide CAS number and identifiers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15295378#3-ethyl-4-fluorobenzamide-cas-number-
and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b15295378#3-ethyl-4-fluorobenzamide-cas-number-and-identifiers
https://www.benchchem.com/product/b15295378#3-ethyl-4-fluorobenzamide-cas-number-and-identifiers
https://www.benchchem.com/product/b15295378#3-ethyl-4-fluorobenzamide-cas-number-and-identifiers
https://www.benchchem.com/product/b15295378#3-ethyl-4-fluorobenzamide-cas-number-and-identifiers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15295378?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15295378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

